A detailed synthesis of 3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is described in the patent literature. A key step in this synthesis involves reacting a salt of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one with 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde in the presence of a reducing agent. This intermediate is then reacted with 2-aminopyrimidine-5-ylboronic acid and a palladium catalyst to give 3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one. []
3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes play crucial roles in regulating cell growth, proliferation, survival, and metabolism. [] Dysregulation of the PI3K pathway is implicated in the development and progression of various cancers, making PI3K and mTOR attractive targets for anticancer drug development. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: